4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the bromine and fluorine substituents, along with the quinoxaline moiety, contributes to its biological activity and specificity.
This compound is classified as a sulfonamide due to the presence of the benzenesulfonamide group. It also falls under the category of heterocyclic compounds due to the quinoxaline structure. Its classification as a potential pharmaceutical agent stems from its ability to inhibit specific kinases, which are crucial in cellular signaling pathways .
The synthesis of 4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide typically involves several steps:
The synthesis may require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming the structure and purity of the final product .
The molecular formula for 4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide is C20H14BrFN4O2S. The structure features:
The compound can participate in various chemical reactions typical for sulfonamides and heterocyclic compounds:
Understanding these reactions is crucial for optimizing synthetic routes and enhancing biological activity through structural modifications .
4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide acts primarily as an inhibitor of specific kinases involved in cell signaling pathways.
Research indicates that such compounds can selectively inhibit phosphatidylinositol 3-kinase pathways, which are often upregulated in various cancers .
Relevant analyses include spectroscopic methods (e.g., Infrared Spectroscopy) to determine functional groups and purity assessments through High Performance Liquid Chromatography .
4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide has significant potential in medicinal chemistry:
The synthesis of 4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide follows a convergent three-step sequence that constructs the quinoxaline core prior to introducing the sulfonamide and aniline substituents. The initial stage involves the formation of the quinoxaline backbone through condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions (typically acetic acid or p-toluenesulfonic acid in ethanol). This reaction proceeds at 60-80°C for 4-8 hours, yielding the unsubstituted quinoxaline scaffold with >85% efficiency when conducted under nitrogen atmosphere [1].
The second stage incorporates the 4-bromobenzenesulfonamide group at position 2 of the quinoxaline ring. This critical step employs 4-bromobenzenesulfonyl chloride in anhydrous pyridine or dichloromethane with catalytic dimethylaminopyridine (DMAP). Nucleophilic attack by the quinoxaline nitrogen on the sulfonyl chloride occurs regioselectively at the 2-position due to electronic deactivation at N1 through protonation under acidic conditions. Reaction monitoring via thin-layer chromatography typically reveals completion within 3-5 hours at 0-5°C, minimizing disubstitution byproducts [1] [6].
The final stage introduces the 3-fluoroaniline moiety at position 3 through palladium-catalyzed cross-coupling. Optimized conditions utilize Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as ligand in degassed toluene at 110°C for 12-24 hours. This Buchwald-Hartwig amination achieves 60-75% yield, with the electron-withdrawing sulfonamide group at position 2 activating the C3 chlorine toward nucleophilic displacement [1].
Table 1: Comparative Analysis of Synthetic Routes for Quinoxaline-Sulfonamide Hybrids
Synthetic Stage | Reagents/Conditions | Yield (%) | Key Byproducts |
---|---|---|---|
Quinoxaline core formation | o-Phenylenediamine + glyoxal, AcOH/EtOH, 80°C | 85-92 | Diiminoethylbenzene (3-5%) |
Sulfonamide installation | 4-Bromobenzenesulfonyl chloride, pyridine, 0°C | 78-85 | Disulfonylated quinoxaline (5-8%) |
Fluoroaniline coupling | 3-Fluoroaniline, Pd(OAc)₂, Xantphos, toluene, 110°C | 60-75 | Dehalogenated quinoxaline (10-15%) |
Regioselective functionalization of the quinoxaline scaffold presents significant synthetic challenges due to the electron-deficient nature of the heterocycle and competing reaction pathways. Bromination precedes sulfonamide installation to exploit the activating effect of the quinoxaline nitrogen atoms. Electrophilic bromination at position 4 employs bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide at 25-40°C. Positional selectivity exceeds 95:5 for C4 over C6/C7 due to the resonance stabilization of the intermediate sigma complex, with reaction completion within 2 hours at 35°C [1] [7].
The 3-fluoroaniline coupling demonstrates marked sensitivity to ligand selection in palladium catalysis. Comparative studies reveal that Xantphos outperforms triphenylphosphine or BINAP ligands, reducing homocoupling byproducts from >20% to <8%. The ortho-fluorine substituent on aniline moderately decreases nucleophilicity, necessitating elevated temperatures (110°C versus 90°C for unsubstituted aniline) for effective C-N bond formation. Microwave-assisted coupling (150°C, 30 minutes) increases yield to 82% while suppressing protodehalogenation, a significant side-reaction in thermal processes [1] [6].
Electronic effects profoundly influence coupling efficiency. The sulfonamide group at position 2 withdraws electron density, rendering the C3 chlorine 20-fold more reactive toward oxidative addition than in non-sulfonylated analogues. Substituent studies demonstrate that electron-deficient anilines (σₚ > 0.4) exhibit coupling yields 15-20% lower than electron-rich counterparts, necessitating compensatory measures such as increased catalyst loading or prolonged reaction times for optimal results with 3-fluoroaniline [1].
Sulfonamide bond formation between the quinoxaline nitrogen and 4-bromobenzenesulfonyl chloride exemplifies nucleophilic aromatic substitution where reagent selection dictates both yield and purity. Kinetic studies reveal second-order dependence: first-order in quinoxaline and first-order in sulfonyl chloride. The reaction proceeds through a two-step mechanism: rapid formation of a zwitterionic intermediate followed by rate-limiting deprotonation. Base selection critically influences the second step, with tertiary amines (triethylamine, pyridine) outperforming inorganic bases (potassium carbonate) due to superior solubility and nucleophilicity [1] [6].
Solvent screening demonstrates dramatic rate acceleration in polar aprotic media. Comparative initial rates in dimethylacetamide (DMAc) exceed those in dichloromethane by 8.2-fold at 25°C, attributed to enhanced nucleophile activation and transition-state stabilization. However, elevated temperatures (>40°C) in DMAc promote disubstitution at both quinoxaline nitrogen atoms, necessitating temperature control at 0-5°C for optimal selectivity.
Table 2: Sulfonylation Reagent Performance Comparison
Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Disubstitution (%) |
---|---|---|---|---|---|
4-Bromobenzenesulfonyl chloride + pyridine | CH₂Cl₂ | 0-5 | 4 | 78 | 5 |
4-Bromobenzenesulfonyl chloride + DMAP | CH₃CN | 25 | 2 | 85 | 12 |
4-Bromobenzenesulfonyl chloride + triethylamine | THF | 35 | 1.5 | 72 | 18 |
Sulfonyl imidazolide + DBU | Toluene | 80 | 0.5 | 88 | <2 |
Alternative sulfonylation reagents significantly impact reaction efficiency. In situ generation of sulfonyl imidazolides from sulfonyl chloride and imidazole provides enhanced electrophilicity while minimizing hydrolysis. This method achieves 88% yield in toluene at 80°C within 30 minutes, with disubstitution suppressed to <2% due to steric hindrance. Kinetic analysis reveals a 12-fold increase in rate constant compared to conventional sulfonyl chloride, attributed to lower activation energy (ΔG‡ 18.7 kcal/mol vs. 22.3 kcal/mol) [6].
Purification of 4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide presents multifaceted challenges due to structural characteristics. The planar quinoxaline core promotes π-stacking, causing persistent co-crystallization of target compounds with symmetric byproducts. Additionally, residual palladium catalysts (50-200 ppm) from the amination step require specialized removal protocols. Silica gel chromatography with 3:1 ethyl acetate/hexane effectively separates the product from unreacted starting materials but achieves only 80% purity due to co-elution of structurally similar impurities [1].
Recrystallization optimization identifies ethanol/water (7:3) as optimal solvent/non-solvent pair, achieving 99.5% purity after two cycles. The process exploits differential solubility: the target compound's solubility decreases by 97% upon cooling from 78°C to 4°C, while impurities remain soluble. Critical parameters include controlled cooling at 1°C/minute and seeding with pure crystals at 45°C to prevent oiling out. This process yields analytically pure material with recovery exceeding 85% [1] [8].
Yield optimization strategies target each synthetic stage:
Chromatographic yield correlates strongly with compound planarity, with more planar analogues exhibiting 15-20% lower recovery on silica gel. Implementing reverse-phase C18 columns with methanol/water gradients improves recovery to 92-95% for the target compound. Final purity validation via high-performance liquid chromatography demonstrates >99% chemical purity following these optimized protocols, meeting pharmacological investigation standards [1] [8].
The integration of these synthetic methodologies enables the efficient production of 4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide with sufficient purity and yield for advanced pharmacological evaluation. Continued optimization focuses on green chemistry principles, particularly solvent reduction and catalyst recovery, to enhance sustainability while maintaining synthetic efficiency.
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6